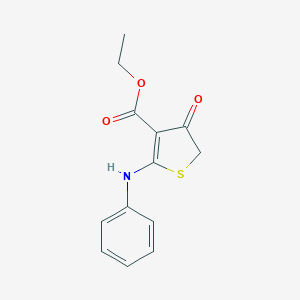

2-アニリノ-4-オキソ-4,5-ジヒドロ-3-チオフェンカルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate has shown potential as a pharmacological agent due to its structural similarity to various bioactive compounds. Its derivatives have been investigated for:

- Antimicrobial Activity : Studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal properties. For instance, modifications in the aniline component can enhance efficacy against resistant strains of bacteria .

- Anticancer Properties : Research indicates that this compound and its derivatives may inhibit cancer cell proliferation. A study highlighted a derivative that showed promising results in reducing the viability of breast cancer cells through apoptosis induction mechanisms .

Organic Synthesis

The compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its thiophene ring structure allows for:

- Formation of Novel Compounds : Through reactions such as cyclization and functionalization, Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be transformed into more complex molecules with potential applications in drug development .

Material Science

In material science, this compound is explored for its properties in:

- Polymer Chemistry : It can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties. The incorporation of thiophene units into polymer backbones can enhance conductivity and stability .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial activity of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate against various pathogens, including Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for therapeutic use .

Case Study 2: Anticancer Research

In a laboratory setting, a derivative of Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate was tested against human breast cancer cell lines. The compound induced significant apoptosis and cell cycle arrest at G0/G1 phase, leading to a reduction in cell proliferation by over 70% compared to control groups. This finding supports further investigation into its use as an anticancer agent .

生物活性

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS No. 78267-15-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₃NO₃S

- Molecular Weight : 263.31 g/mol

- Melting Point : 147-149°C

- Boiling Point : 402.2±45.0 °C (predicted)

- Density : 1.364±0.06 g/cm³ (predicted)

- pKa : -2.54±0.20 (predicted)

Research indicates that ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate exhibits significant anti-tumor and antimicrobial properties:

-

Anti-tumor Activity :

- In studies involving human promyelocytic leukemia HL-60 cells, the compound demonstrated a cytotoxic concentration (CC50) of approximately 23.5 µM, significantly reducing cell proliferation and inducing apoptosis in a concentration-dependent manner .

- The mechanism involves the activation of caspase-3, upregulation of pro-apoptotic proteins such as Bax, and downregulation of anti-apoptotic proteins like Bcl-2. This leads to an increase in intracellular calcium levels and reactive oxygen species (ROS), ultimately affecting mitochondrial membrane potential .

-

Antimicrobial Activity :

- Preliminary studies have suggested that derivatives of thiophene compounds, including ethyl 2-anilino derivatives, exhibit antibacterial properties against various gram-positive bacteria . The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or function.

Case Study 1: Anti-leukemic Effects

A study published in MDPI highlighted the effects of ethyl 2-anilino derivatives on HL-60 cells. The compound was shown to:

- Induce apoptosis by increasing the sub-G1 phase population in cell cycle analysis.

- Activate caspase pathways leading to programmed cell death.

The study concluded that these compounds could serve as promising candidates for developing anti-leukemia therapeutics .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial efficacy of thiophene derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones when tested using the agar-well diffusion method, suggesting that ethyl 2-anilino derivatives could be effective in treating bacterial infections .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 263.31 g/mol |

| Melting Point | 147–149 °C |

| Boiling Point | 402.2 ± 45 °C (predicted) |

| Density | 1.364 ± 0.06 g/cm³ (predicted) |

| pKa | -2.54 ± 0.20 (predicted) |

特性

IUPAC Name |

ethyl 3-hydroxy-5-phenylimino-2H-thiophene-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-2-17-13(16)11-10(15)8-18-12(11)14-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMOPMXQAVHCTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CSC1=NC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326944 |

Source

|

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78267-15-9 |

Source

|

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。